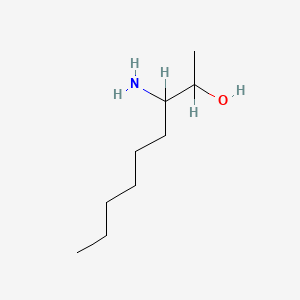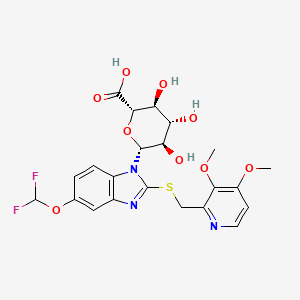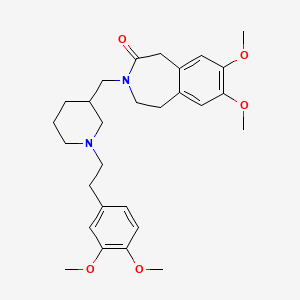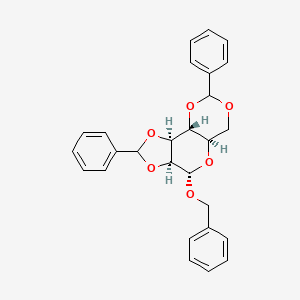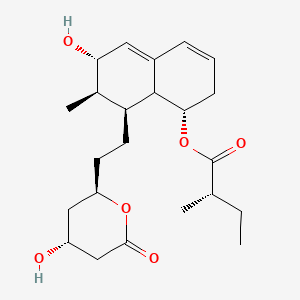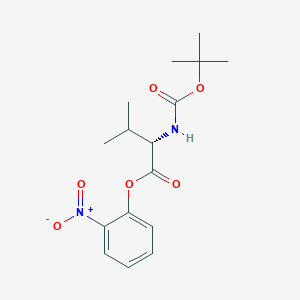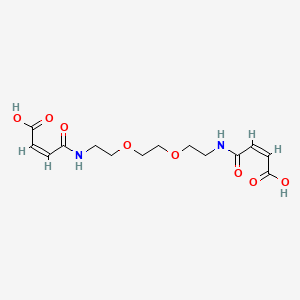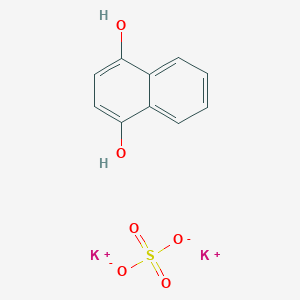
N,N-dimethylarginine
描述
N,N-dimethylarginine is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally-essential amino acid. This compound interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and cardiovascular health .
作用机制
Target of Action
N,N-Dimethylarginine, also known as Asymmetric Dimethylarginine (ADMA), is a naturally occurring chemical found in blood plasma . It primarily targets nitric oxide synthase (NOS) , an enzyme responsible for the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health .
Mode of Action
ADMA is an endogenous inhibitor of nitric oxide synthase . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyldonor and S-adenosylhomocysteine the demethylated product . By inhibiting NOS, ADMA interferes with the production of nitric oxide from L-arginine .
Biochemical Pathways
ADMA and homocysteine are biochemically linked . The biochemical pathways that regulate ADMA and its isomer symmetric dimethylarginine (SDMA), and the pathways that transduce their biological function, could be targeted to treat renal disease in the future .
生化分析
Biochemical Properties
N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .
Cellular Effects
This compound has been associated with various diseases. Elevated levels of this compound are accompanied by endothelial dysfunction and predict adverse outcome after ischemic stroke . It is also associated with cardiovascular disease in renal failure patients . It is thought to mediate its adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .
Molecular Mechanism
This compound is an endogenous inhibitor of nitric oxide synthase . It inhibits nitric oxide formation by displacing L-arginine from nitric oxide synthase . This leads to a decrease in nitric oxide production, which plays a crucial role in maintaining vascular tone and structure .
Temporal Effects in Laboratory Settings
The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . This suggests that the effects of this compound on cellular function may change over time as it is metabolized and excreted .
Metabolic Pathways
This compound is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine .
Transport and Distribution
This compound is transported by the mitochondrial carrier SLC25A2 . This carrier protein transports this compound across the inner mitochondrial membrane . This suggests that this compound can be distributed within cells and tissues via this transport mechanism .
Subcellular Localization
This suggests that this compound may be localized in the cytoplasm of cells .
准备方法
Synthetic Routes and Reaction Conditions
N,N-dimethylarginine is synthesized through the methylation of arginine residues in proteins. This process involves the enzyme protein-arginine methyltransferase, which uses S-adenosylmethionine as the methyl donor . The reaction conditions typically involve physiological pH and temperature, as it occurs naturally within the body.
Industrial Production Methods
Industrial production of this compound is not commonly practiced due to its natural occurrence and the complexity of its synthesis. laboratory synthesis can be achieved through the methylation of L-arginine using chemical reagents under controlled conditions .
化学反应分析
Types of Reactions
N,N-dimethylarginine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidative products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of nitric oxide and other related compounds .
科学研究应用
N,N-dimethylarginine has several scientific research applications, including:
Chemistry: It is used as a model compound to study methylation processes and protein modifications.
Biology: Researchers study its role in cellular processes and its impact on nitric oxide production.
Industry: It is used in the development of diagnostic tools and therapeutic interventions.
相似化合物的比较
Similar Compounds
Symmetric dimethylarginine: Another methylated derivative of L-arginine, but with different methylation patterns.
NG-monomethyl-L-arginine: A related compound with a single methyl group.
Uniqueness
N,N-dimethylarginine is unique due to its specific methylation pattern and its role as an endogenous inhibitor of nitric oxide synthase. This makes it a critical regulator of nitric oxide levels and a significant biomarker for cardiovascular health .
属性
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017725 | |
| Record name | Dimethyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30315-93-6 | |
| Record name | Asymmetric dimethylarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-dimethylarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
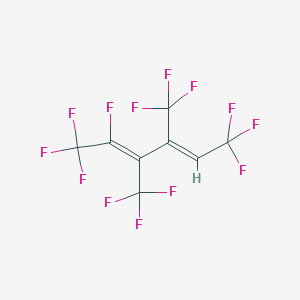
![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)
![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/new.no-structure.jpg)
